4-(Cycloheptylmethyl)piperidine hydrochloride
Overview
Description
4-(Cycloheptylmethyl)piperidine hydrochloride is a chemical compound with the molecular formula C13H24ClN. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a cycloheptylmethyl group attached to the nitrogen atom of the piperidine ring. This compound is commonly used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cycloheptylmethyl)piperidine hydrochloride typically involves the reaction of piperidine with cycloheptylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale techniques such as distillation, crystallization, and filtration .
Chemical Reactions Analysis
Types of Reactions
4-(Cycloheptylmethyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventdichloromethane; temperatureroom temperature to reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; solventtetrahydrofuran or ethanol; temperature0°C to room temperature.
Substitution: Sodium hydroxide, potassium carbonate; solventwater or ethanol; temperatureroom temperature to reflux.
Major Products Formed
Oxidation: N-oxides of 4-(Cycloheptylmethyl)piperidine.
Reduction: Reduced forms of the compound, such as secondary amines.
Substitution: Substituted derivatives with various functional groups replacing the chloride ion.
Scientific Research Applications
4-(Cycloheptylmethyl)piperidine hydrochloride is widely used in scientific research due to its versatile nature. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a tool for investigating the function of specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-(Cycloheptylmethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
4-(Cycloheptylmethyl)piperidine hydrochloride can be compared with other similar compounds, such as:
4-(Cyclohexylmethyl)piperidine: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
4-(Cyclopentylmethyl)piperidine: Contains a cyclopentyl group, leading to variations in reactivity and applications compared to the cycloheptyl derivative.
4-(Cyclooctylmethyl)piperidine: Features a larger cyclooctyl group, which affects its steric and electronic properties, resulting in distinct chemical behavior and uses.
These comparisons highlight the uniqueness of this compound in terms of its structure and the specific applications it is suited for.
Properties
IUPAC Name |
4-(cycloheptylmethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N.ClH/c1-2-4-6-12(5-3-1)11-13-7-9-14-10-8-13;/h12-14H,1-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIQHNFPVJKZEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)CC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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